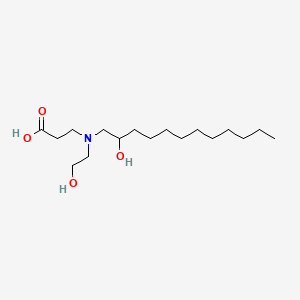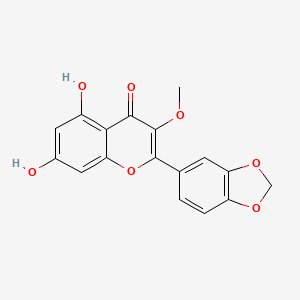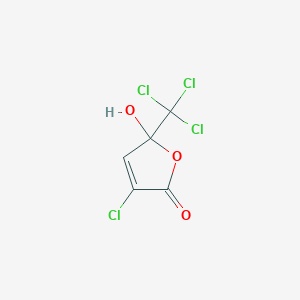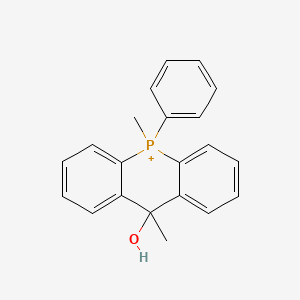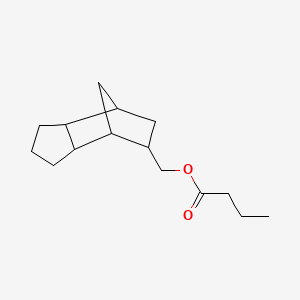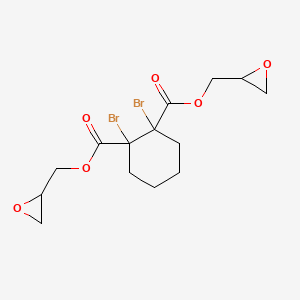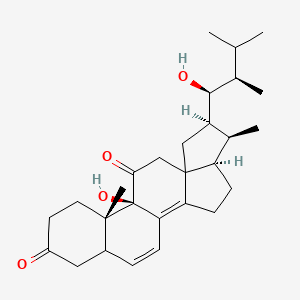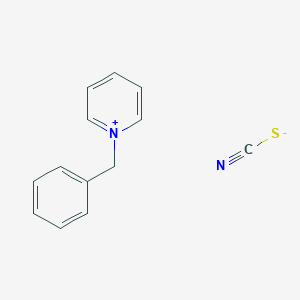
1-(Phenylmethyl)pyridinium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylmethyl)pyridinium thiocyanate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridinium ring substituted with a phenylmethyl group and a thiocyanate anion.
准备方法
The synthesis of 1-(Phenylmethyl)pyridinium thiocyanate typically involves the quaternization of pyridine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
-
Quaternization Reaction
- Pyridine reacts with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to form 1-(Phenylmethyl)pyridinium chloride.
- Reaction conditions: Reflux in ethanol or acetonitrile for several hours.
-
Anion Exchange
- The chloride anion is exchanged with the thiocyanate anion by reacting 1-(Phenylmethyl)pyridinium chloride with potassium thiocyanate.
- Reaction conditions: Stirring at room temperature in an aqueous or organic solvent.
化学反应分析
1-(Phenylmethyl)pyridinium thiocyanate undergoes various chemical reactions, including:
-
Substitution Reactions
- The thiocyanate anion can be substituted with other nucleophiles such as halides, cyanides, or alkoxides.
- Common reagents: Sodium halides, potassium cyanide, sodium alkoxides.
- Major products: Corresponding substituted pyridinium salts.
-
Oxidation and Reduction Reactions
- The pyridinium ring can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridine derivatives.
- Common reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
- Major products: Pyridine N-oxide, dihydropyridine derivatives.
-
Addition Reactions
- The thiocyanate anion can participate in addition reactions with electrophiles to form thiocyanate adducts.
- Common reagents: Electrophiles such as alkyl halides or acyl chlorides.
- Major products: Thiocyanate adducts.
科学研究应用
1-(Phenylmethyl)pyridinium thiocyanate has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of heterocyclic compounds and as a catalyst in certain reactions.
-
Biology
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential use as an antimicrobial agent in pharmaceutical formulations.
- Evaluated for its cytotoxic effects on cancer cell lines.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties, such as ionic liquids and surfactants.
作用机制
The mechanism of action of 1-(Phenylmethyl)pyridinium thiocyanate involves its interaction with biological targets and chemical substrates. The pyridinium cation can interact with nucleophilic sites on biological macromolecules, leading to the disruption of their function. The thiocyanate anion can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers on substrates. These interactions can result in antimicrobial, antifungal, and cytotoxic effects.
相似化合物的比较
1-(Phenylmethyl)pyridinium thiocyanate can be compared with other pyridinium salts and quaternary ammonium compounds:
-
Similar Compounds
1-Methylpyridinium chloride: Similar structure but lacks the phenylmethyl group and thiocyanate anion.
Benzyltrimethylammonium chloride: Contains a quaternary ammonium center with a benzyl group but lacks the pyridinium ring.
Cetylpyridinium chloride: A long-chain alkyl pyridinium salt used as an antimicrobial agent.
-
Uniqueness
- The presence of both the phenylmethyl group and the thiocyanate anion in this compound imparts unique chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
22320-77-0 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
1-benzylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C12H12N.CHNS/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1-3/h1-10H,11H2;3H/q+1;/p-1 |
InChI 键 |
DNEBJDSJFIUINC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


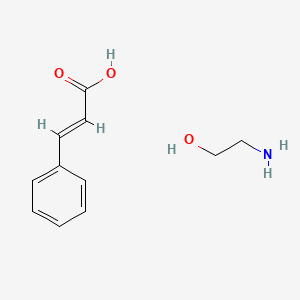


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
